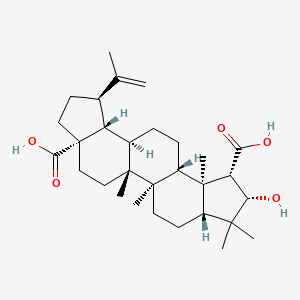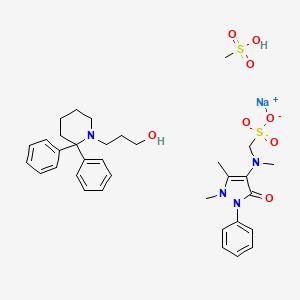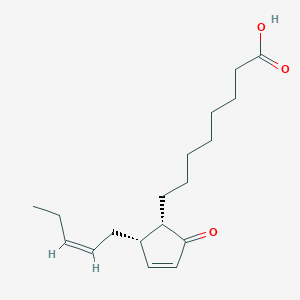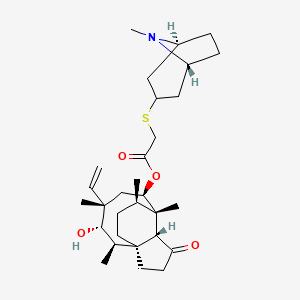
Dehypoxanthine futalosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehypoxanthine futalosine is an analogue of futalosine lacking the hypoxanthine moiety. It derives from a futalosine. It is a conjugate acid of a dehypoxanthine futalosinate.
Aplicaciones Científicas De Investigación
Synthesis and Biosynthetic Pathway Research
- Dehypoxanthine futalosine (DHFL) is significant in the study of menaquinones' biosynthesis in microorganisms. The synthesis of cyclic DHFL, a biosynthetic intermediate in the futalosine pathway, has been accomplished, providing insights into menaquinone biosynthesis in bacteria (Yajima et al., 2011).
- The in vitro reconstitution of the radical S-adenosylmethionine enzyme MqnC, which converts DHFL to cyclic DHFL in the futalosine pathway, has been described. This research sheds light on the role of MqnC in menaquinone biosynthesis (Cooper et al., 2013).
Menaquinone Biosynthesis
- MqnD, an enzyme in the futalosine pathway, catalyzes the conversion of cyclic DHFL to 5,8-dihydroxy-2-naphthoic acid, a key step in menaquinone biosynthesis. This study contributes to understanding the mechanisms involved in this biosynthetic pathway (Manion-Sommerhalter et al., 2021).
- Research has identified an alternative menaquinone biosynthetic pathway, the futalosine pathway, which includes DHFL as a biosynthetic intermediate. This pathway is found in various bacteria and is distinct from the known menaquinone biosynthesis routes (Hiratsuka et al., 2009).
Novel Enzymology and Drug Development
- The futalosine pathway, involving DHFL, has led to the discovery of new enzymatic reactions in menaquinone biosynthesis. This pathway may pave the way for developing new antibiotics, as it is absent in humans (Joshi et al., 2018).
Synthesis of Futalosine
- The synthesis of futalosine, a precursor to DHFL in the futalosine pathway, has been reported. This synthesis is essential for further studies on menaquinone biosynthesis in pathogenic bacteria (Li & Tanner, 2010).
Propiedades
Fórmula molecular |
C14H16O7 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
3-[3-[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]propanoyl]benzoic acid |
InChI |
InChI=1S/C14H16O7/c15-9(7-2-1-3-8(6-7)13(18)19)4-5-10-11(16)12(17)14(20)21-10/h1-3,6,10-12,14,16-17,20H,4-5H2,(H,18,19)/t10-,11-,12-,14?/m1/s1 |
Clave InChI |
XWPBBHHZDYSYMS-ZXRVKKJVSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H](C(O2)O)O)O |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)

![methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)







![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)
![[4-[[[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]thio]methyl]phenyl]-hydroxy-methylsulfonium](/img/structure/B1264866.png)

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)